molecular formula C28H58 B13785746 13-Methylheptacosane CAS No. 15689-72-2

13-Methylheptacosane

Cat. No.: B13785746
CAS No.: 15689-72-2
M. Wt: 394.8 g/mol
InChI Key: CLFMEEYUFHPNBC-UHFFFAOYSA-N
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Description

13-Methylheptacosane is a long-chain alkane with the molecular formula C28H58. It is a branched hydrocarbon, specifically a methyl-substituted heptacosane. This compound is typically found as a white to pale yellow waxy solid and is insoluble in water but soluble in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Methylheptacosane can be synthesized through alkylation reactions. One common method involves the alkylation of heptacosane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as paraffin wax. The extracted compound is then purified through distillation and recrystallization processes to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation process converts the alkane into corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions are less common for this compound due to its saturated nature. it can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

    Substitution: Halogenation is a common substitution reaction for this compound. Chlorination or bromination can be carried out using halogens in the presence of ultraviolet light or a radical initiator.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and oxygen.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Chlorine, bromine, ultraviolet light, radical initiators.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

13-Methylheptacosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Methylheptacosane, particularly in its role as a sex pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways .

Comparison with Similar Compounds

Uniqueness: 13-Methylheptacosane is unique due to its specific methyl substitution at the 13th carbon, which imparts distinct physical and chemical properties. This substitution influences its melting point, solubility, and reactivity compared to its straight-chain and differently substituted counterparts.

Properties

CAS No.

15689-72-2

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

IUPAC Name

13-methylheptacosane

InChI

InChI=1S/C28H58/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h28H,4-27H2,1-3H3

InChI Key

CLFMEEYUFHPNBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCCCCCCCCCCC

Origin of Product

United States

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